Remikiren (Ro 42-5892): A Technical Guide to the First Orally Active Renin Inhibitor
Remikiren (Ro 42-5892): A Technical Guide to the First Orally Active Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remikiren (Ro 42-5892) is a potent, second-generation, orally active, non-peptide inhibitor of the enzyme renin.[1] As the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), the inhibition of renin presents a primary target for antihypertensive therapies. This technical guide provides a comprehensive overview of Remikiren, including its chemical properties, mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental protocols derived from pivotal studies are presented, alongside quantitative data organized for clarity. Signaling pathway and experimental workflow diagrams are included to visually represent the core concepts. Although Remikiren's development was discontinued, it served as a crucial step in the evolution of direct renin inhibitors for the treatment of hypertension.[1]
Chemical Properties and Structure
Remikiren is a highly specific and potent inhibitor of human renin.[2] Its chemical structure is designed to mimic the transition state of the reaction between renin and its substrate, angiotensinogen.
| Property | Value | Source |
| Chemical Formula | C₃₃H₅₀N₄O₆S | DrugBank Online[3] |
| Molecular Weight | 630.8 g/mol | PubChem[4] |
| CAS Number | 126222-34-2 | DC Chemicals[5] |
| Synonyms | Ro 42-5892 | DrugBank Online[3] |
| InChI Key | UXIGZRQVLGFTOU-VQXQMPIVSA-N | precisionFDA[6] |
| SMILES | CC(C)(C)S(=O)(=O)C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK----INVALID-LINK--O">C@HO | precisionFDA[6] |
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)
Remikiren functions as a direct inhibitor of renin, the enzyme responsible for converting angiotensinogen to angiotensin I.[7][8] This action effectively blocks the entire downstream cascade of the RAAS, leading to reduced levels of angiotensin II and aldosterone. The consequences of this inhibition include vasodilation and a decrease in sodium and water retention, ultimately resulting in a reduction in blood pressure.[8]
Signaling Pathway Diagram
Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by Remikiren.
Preclinical and Clinical Data
Remikiren has been evaluated in a number of preclinical and clinical studies to determine its efficacy, pharmacokinetics, and pharmacodynamics.
In Vitro Efficacy
| Parameter | Value | Species | Source |
| IC₅₀ (purified renin) | 0.7 nM | Human | MedchemExpress |
| IC₅₀ (plasma renin) | 0.8 nM | Human | MedchemExpress |
| IC₅₀ (Angiotensin I production rate) | 0.5 ng/mL (0.8 nM) | Human | Weber et al., 1993[7] |
Pharmacokinetics in Humans
| Parameter | Oral Administration | Intravenous Administration | Source |
| Time to Peak Plasma Concentration (tₘₐₓ) | 0.25 - 2 hours | N/A | Weber et al., 1993[7] |
| Peak Plasma Concentration (Cₘₐₓ) at 200 mg | 4 - 6 ng/mL | N/A | Weber et al., 1993[7] |
| Peak Plasma Concentration (Cₘₐₓ) at 300 mg | 23 - 27 ng/mL | N/A | Weber et al., 1993[7] |
| Peak Plasma Concentration (Cₘₐₓ) at 600 mg | 65 - 83 ng/mL | N/A | Weber et al., 1993[7] |
| Peak Plasma Concentration (Cₘₐₓ) at 800 mg | 47 - 48 ng/mL | N/A | Weber et al., 1993[7] |
| Absolute Bioavailability | < 1% | N/A | Kleinbloesem et al., 1993[3] |
| Systemic Plasma Clearance | N/A | ~900 mL/min | Kleinbloesem et al., 1993[3] |
| Volume of Distribution | N/A | ~70 L | Kleinbloesem et al., 1993[3] |
Pharmacodynamics in Humans
| Study | Dose | Effect on Blood Pressure | Effect on Plasma Renin Activity (PRA) | Effect on Angiotensin II | Source |
| Himmelmann et al., 1996 | 600 mg/day for 8 days | No significant change alone; marked reduction with hydrochlorothiazide.[4] | Effectively inhibited 24 hours post-dose.[4] | Reduced only during the first few hours after administration.[4] | Himmelmann et al., 1996[4] |
| Rongen et al., 1993 | 600 mg single oral dose | Significant drop in diastolic BP from 30 min to 24 hours post-dose compared to placebo. | Prolonged decrease. | Not specified. | Rongen et al., 1993 |
Experimental Protocols
The following protocols are synthesized from the methodologies described in key clinical trials of Remikiren. For complete, step-by-step instructions, it is recommended to consult the full-text publications.
Clinical Trial Design (Representative)
A common design for clinical trials investigating Remikiren was a double-blind, randomized, placebo-controlled study.[4][7]
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Patient Population: Adult male and female patients with mild to moderate essential hypertension.
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Washout Period: A period of at least 3 weeks where patients discontinue any previous antihypertensive medications.[4]
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Placebo Run-in: A single-blind placebo period of 1 to 2 weeks to establish baseline blood pressure and ensure compliance.[4]
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Randomization: Patients are randomly assigned to receive either Remikiren at a specified dose or a matching placebo.
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Treatment Period: A period of 8 days to several weeks of daily oral administration of the study drug.[4][7]
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Measurements: Blood pressure, heart rate, plasma renin activity, immunoreactive renin, and plasma drug concentrations are measured at regular intervals.[3][7]
Measurement of Plasma Renin Activity (PRA)
PRA is typically determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen in plasma.
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Blood Collection: Venous blood samples are collected into chilled tubes containing an anticoagulant (e.g., EDTA).
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Plasma Separation: Samples are centrifuged at low temperature to separate the plasma.
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Incubation: Plasma samples are incubated at 37°C for a specified period (e.g., 1.5 hours) to allow for the generation of angiotensin I. A parallel sample is kept at 4°C to serve as a blank.
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Radioimmunoassay (RIA): The concentration of angiotensin I in the incubated and blank samples is quantified using a commercially available RIA kit.
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Calculation: PRA is calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).
Measurement of Remikiren Plasma Concentrations
Plasma concentrations of Remikiren are typically determined using a validated high-performance liquid chromatography (HPLC) method.
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Blood Collection and Plasma Separation: As described for PRA measurement.
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Sample Preparation: Plasma samples undergo a solid-phase or liquid-liquid extraction to isolate the drug from plasma components.
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HPLC Analysis: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV or mass spectrometry).
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Quantification: The concentration of Remikiren is determined by comparing the peak area of the drug in the sample to a standard curve prepared with known concentrations of Remikiren.
Experimental Workflow Diagram
References
- 1. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor remikiren (Ro 42-5892) in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamics, biochemical effects, and pharmacokinetics of the renin inhibitor remikiren in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Renin–Angiotensin–Aldosterone System (RAAS): Beyond Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 8. Prolonged blood pressure reduction by orally active renin inhibitor RO 42-5892 in essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
